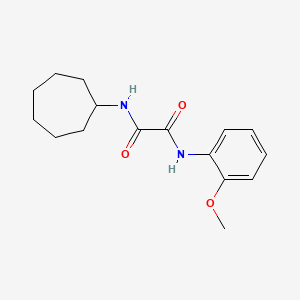
N-cycloheptyl-N'-(2-méthoxyphényl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N’-(2-methoxyphenyl)oxamide is an organic compound with the molecular formula C16H23NO2 This compound is characterized by the presence of a cycloheptyl group and a methoxyphenyl group attached to an oxamide backbone
Applications De Recherche Scientifique
N-cycloheptyl-N’-(2-methoxyphenyl)oxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes like cathepsin s , which plays a crucial role in antigen presentation and collagen turnover.
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, leading to changes in the target’s function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-cycloheptyl-N’-(2-methoxyphenyl)oxamide . For instance, the stability of similar compounds under acidic, alkaline, and aqueous conditions has been noted .
Analyse Biochimique
Biochemical Properties
N-cycloheptyl-N’-(2-methoxyphenyl)oxamide is known to interact with various enzymes and proteins. For instance, it has been found that N-cycloheptyl-N’-(2-methoxyphenyl)oxamide is metabolized by microsomes of both species mainly to o-aminophenol and a parent carcinogen, o-anisidine . This suggests that it interacts with enzymes involved in these metabolic pathways .
Molecular Mechanism
The molecular mechanism of N-cycloheptyl-N’-(2-methoxyphenyl)oxamide involves its interaction with biomolecules. For instance, it forms the oxime in an essentially irreversible process as the adduct dehydrates . This suggests that it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-cycloheptyl-N’-(2-methoxyphenyl)oxamide in laboratory settings are not yet fully understood due to the limited availability of research data. It is known that compounds similar to N-cycloheptyl-N’-(2-methoxyphenyl)oxamide are stabilized by intramolecular three-center hydrogen bonding between the amide proton and two oxygen atoms . This suggests that it may have a certain level of stability and could potentially have long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
N-cycloheptyl-N’-(2-methoxyphenyl)oxamide is involved in various metabolic pathways. For instance, it is metabolized by microsomes of both species mainly to o-aminophenol and a parent carcinogen, o-anisidine . This suggests that it interacts with enzymes involved in these metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N’-(2-methoxyphenyl)oxamide typically involves the reaction of cycloheptylamine with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide product. The reaction can be represented as follows:
Cycloheptylamine+2-Methoxyphenyl isocyanate→N-cycloheptyl-N’-(2-methoxyphenyl)oxamide
Industrial Production Methods
In an industrial setting, the production of N-cycloheptyl-N’-(2-methoxyphenyl)oxamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
N-cycloheptyl-N’-(2-methoxyphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclohexyl-N’-(2-methoxyphenyl)oxamide
- N-cycloheptyl-N’-(2-morpholinoethyl)carbodiimide
- 2-(4-Methoxyphenyl)acetamide
Uniqueness
N-cycloheptyl-N’-(2-methoxyphenyl)oxamide is unique due to its specific structural features, such as the cycloheptyl and methoxyphenyl groups. These features confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
N-cycloheptyl-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-21-14-11-7-6-10-13(14)18-16(20)15(19)17-12-8-4-2-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHCSORQXSOKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-CHLORO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2431973.png)
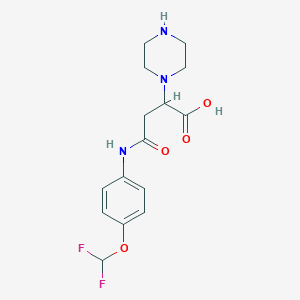
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2431977.png)
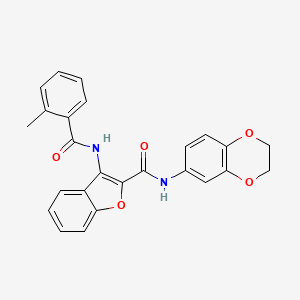
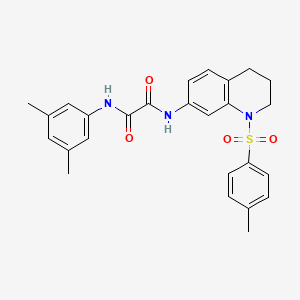
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-methoxyphenyl)amino)formamide](/img/structure/B2431981.png)
![5-(4-hydroxy-3-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2431982.png)
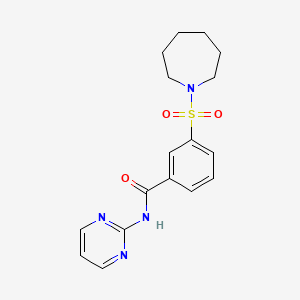
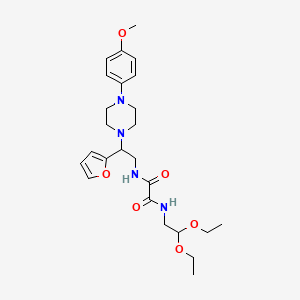
![1-[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2431985.png)
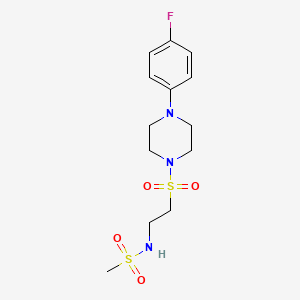
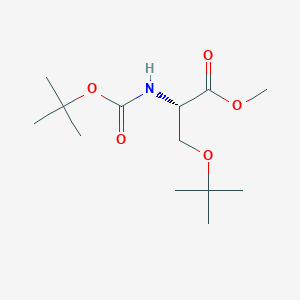
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2431993.png)
![3-((5-(methylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2431995.png)
